molecular formula C26H26N6O4 B1676832 MRS 1754 CAS No. 264622-58-4

MRS 1754

Katalognummer: B1676832
CAS-Nummer: 264622-58-4
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: AJBBEYXFRYFVNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer hohen Selektivität und Potenz bei der Hemmung des A2B-Rezeptors, der eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt, große Aufmerksamkeit erregt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MRS 1754 umfasst mehrere Schritte, beginnend mit der Herstellung der Xanthin-Grundstruktur. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft automatisierte Synthese- und Reinigungssysteme, um Konsistenz und Effizienz zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

MRS 1754 has been extensively studied for its role as a selective antagonist of the A2B adenosine receptor. Its high affinity for this receptor subtype (K_D value of approximately 1.13 nM) makes it a valuable tool in pharmacological research aimed at understanding adenosine signaling pathways.

Antiasthmatic Potential

Research indicates that antagonists of the A2B receptor may have therapeutic potential in treating asthma. This compound's selectivity allows for targeted modulation of bronchoconstriction without significantly affecting other adenosine receptor subtypes, which could lead to fewer side effects compared to non-selective antagonists .

Cancer Research

This compound has shown promise in cancer research, particularly concerning its effects on tumor growth and angiogenesis.

Tumor Growth Inhibition

In preclinical studies involving glioblastoma models, this compound was administered to assess its impact on tumor volume and vascularization. Results indicated that treatment with this compound significantly reduced tumor blood vessel formation and expression of angiogenesis markers .

Study Tumor Type Dosage Outcome
Study 1Glioblastoma160 ng/kg every 48 hoursReduced tumor volume and angiogenesis

Cardiovascular Research

This compound's interaction with the A2B adenosine receptor also lends itself to cardiovascular studies. Research indicates that the A2B receptor plays a role in vascular smooth muscle cell proliferation, which is critical in conditions such as hypertension.

Vascular Smooth Muscle Cell Proliferation

Studies have demonstrated that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is essential in managing vascular remodeling associated with cardiovascular diseases .

Study Cell Type Effect Observed
Study 2Vascular Smooth MuscleInhibition of cell proliferation

Methodological Advances

The synthesis and characterization of this compound have also advanced methodologies in medicinal chemistry, particularly through multicomponent reactions (MCR). These reactions allow for the rapid synthesis of diverse chemical libraries that can be screened for biological activity.

Multicomponent Reaction Techniques

The application of MCR methodologies has facilitated the development of novel derivatives of this compound, enhancing its pharmacological profile and expanding its potential applications in drug discovery .

Case Study: In Vivo Efficacy in Glioblastoma

In a controlled study involving athymic nude mice implanted with GBM38 glioblastoma cells, treatment with this compound resulted in a significant reduction in tumor size over a period of 20 days compared to untreated controls. The study highlights the potential for this compound to serve as a therapeutic agent against aggressive brain tumors .

Wirkmechanismus

Target of Action

MRS 1754 is a selective antagonist radioligand for the A2B adenosine receptor . The A2B adenosine receptor is a protein that in humans is encoded by the ADORA2B gene. It has a critical role in mediating physiological responses, including inflammation and immune response.

Mode of Action

This compound interacts with its target, the A2B adenosine receptor, by binding to it and acting as an antagonist . This means it blocks the action of adenosine, a neurotransmitter that can activate the A2B receptor. The Ki value for displacement of this compound binding to human A2B receptors expressed in HEK-293 cell membranes is 1.45±0.21 nM .

Biochemical Pathways

The A2B adenosine receptor is part of the G protein-coupled receptor family. When this compound binds to the A2B receptor, it prevents adenosine from activating the receptor, thereby inhibiting the downstream effects of adenosine signaling . These effects can include various cellular responses, such as changes in cyclic AMP levels and the activation of mitogen-activated protein kinases .

Pharmacokinetics

It is known that this compound is soluble in dmso .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific biological context. By blocking the A2B adenosine receptor, this compound can influence a variety of physiological processes. For example, it has been shown to inhibit proliferation and migration of bladder urothelial carcinoma by regulating the mitogen-activated protein kinase pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MRS 1754 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen: MRS 1754 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Cyanophenyl- und Phenoxyacetamid-Einheiten. Diese Reaktionen können genutzt werden, um die Verbindung für verschiedene Forschungszwecke zu modifizieren.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate mit modifizierten funktionellen Gruppen ergeben, die die Selektivität oder Potenz der Verbindung verbessern .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of MRS 1754: this compound stands out due to its high selectivity and potency for the adenosine A2B receptor, making it a valuable tool in research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into receptor function and aiding in the development of targeted therapies .

Biologische Aktivität

MRS 1754 is a selective antagonist for the A2B adenosine receptor, a subtype of the adenosine receptor family that plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, has been synthesized as a tritiated radioligand for research purposes. Its binding affinity for the A2B receptor has been quantified with a dissociation constant KDK_D of approximately 1.13 nM . The compound exhibits low affinity for other adenosine receptor subtypes (A1 and A3), making it a valuable tool for studying A2B receptor functions specifically .

This compound acts by selectively inhibiting the A2B adenosine receptors, which are implicated in various biological responses such as immune modulation and angiogenesis. The blockade of these receptors by this compound has been shown to reduce inflammatory cytokines like IL-6 and MIP-2 in experimental models of sepsis, suggesting its potential therapeutic role in inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies:

  • Binding Studies : this compound demonstrates saturable and competitive binding to human A2B receptors expressed in HEK-293 cells. Specific binding is consistent across a pH range of 4.5 to 6.5 but decreases at higher pH levels .
  • Kinetics : The association kinetics show a half-life (T1/2T_{1/2}) of approximately 7.65 minutes, indicating rapid binding dynamics .
  • In Vivo Effects : In animal models, this compound administration significantly reduced tumor blood vessel formation and expression of angiogenic markers in glioblastoma xenografts . Additionally, it has been used to investigate the protective effects against cardiac injury by blocking the cardioprotective effects of NECA (an adenosine receptor agonist), confirming the protective role of A2B receptor activation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Sepsis Model : In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines at both 6 and 24 hours post-treatment. The study indicated that this compound could improve survival rates by modulating the inflammatory response .
    MarkerSensitivity (%)Specificity (%)Area Under CurveSEMConfidence Interval
    IL-677970.9740.0190.936–1.01
  • Tumor Angiogenesis : In xenograft assays using GBM38 cells, this compound treatment significantly reduced tumor growth and angiogenesis markers compared to control groups, demonstrating its potential as an anti-cancer agent .
  • Cardiac Protection : In studies involving rabbit hearts subjected to ischemia-reperfusion injury, administration of this compound blocked NECA-induced cardioprotection, further supporting its role as an antagonist at A2B receptors .

Eigenschaften

IUPAC Name

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBBEYXFRYFVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424967
Record name MRS 1754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264622-58-4
Record name MRS-1754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS 1754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MRS-1754
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS 1754
Reactant of Route 2
Reactant of Route 2
MRS 1754
Reactant of Route 3
Reactant of Route 3
MRS 1754
Reactant of Route 4
Reactant of Route 4
MRS 1754
Reactant of Route 5
MRS 1754
Reactant of Route 6
MRS 1754

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.